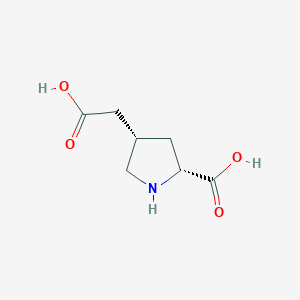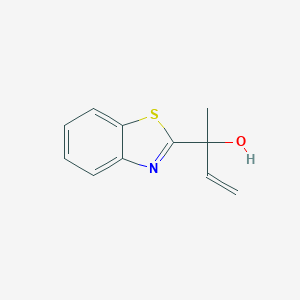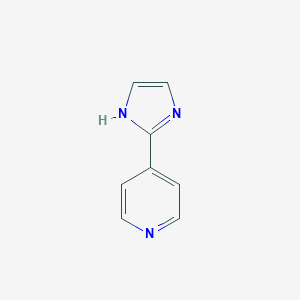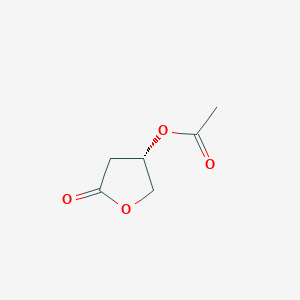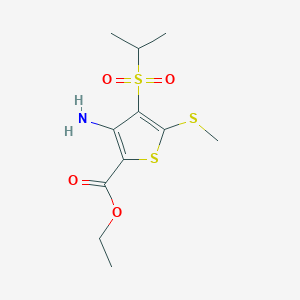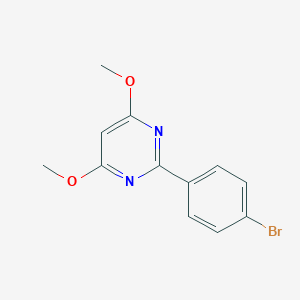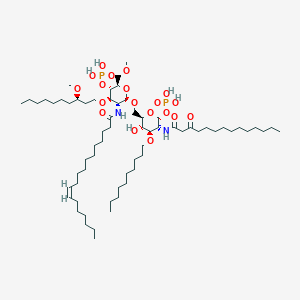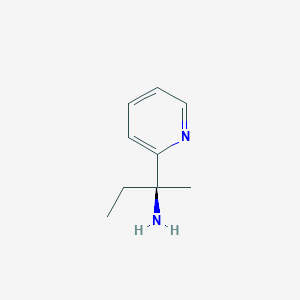
(E)-3-(2-methoxyvinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(E)-3-(2-methoxyvinyl)pyridine” would be characterized by the presence of the aromatic pyridine ring, which contributes to the compound’s stability and reactivity. The methoxyvinyl group would add some complexity to the molecule, potentially affecting its physical and chemical properties .Chemical Reactions Analysis
Pyridine derivatives are known to undergo various types of chemical reactions, including electrophilic aromatic substitution reactions . The presence of the methoxyvinyl group could potentially influence the reactivity of the pyridine ring and direct certain reactions to occur at specific positions on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-3-(2-methoxyvinyl)pyridine” would be influenced by its molecular structure. For instance, the presence of the polar methoxy group and the aromatic pyridine ring could affect its solubility, boiling point, melting point, and other properties .Mécanisme D'action
The mechanism of action of “(E)-3-(2-methoxyvinyl)pyridine” would depend on its application. For instance, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body. If it’s used as a chemical reagent, its mechanism of action would involve participating in chemical reactions .
Safety and Hazards
Orientations Futures
The future directions for research on “(E)-3-(2-methoxyvinyl)pyridine” could involve exploring its potential applications in various fields, such as pharmaceuticals, materials science, or chemical synthesis. Further studies could also investigate its reactivity and behavior in different chemical reactions .
Propriétés
IUPAC Name |
3-[(E)-2-methoxyethenyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-10-6-4-8-3-2-5-9-7-8/h2-7H,1H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPNYPQBNGOMCO-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

